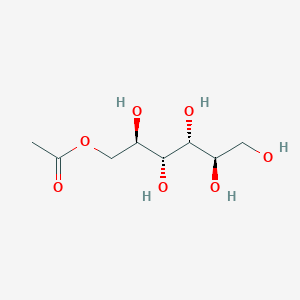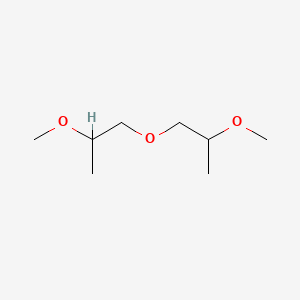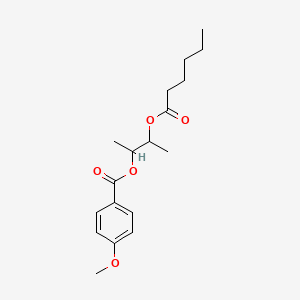
1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate is an organic compound with a complex structure, often used in various chemical and industrial applications. This compound is characterized by its unique ester linkage and aromatic ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-methoxybenzoic acid and 1-methyl-2-((1-oxohexyl)oxy)propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, bromine, iron(III) chloride, acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester linkage and aromatic ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Methyl 2-hydroxy-4-methoxybenzoate: Shares a similar aromatic structure but differs in the functional groups attached to the ring.
Propylene glycol methyl ether acetate: Similar in having an ester linkage but differs in the overall structure and applications.
Uniqueness: 1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate is unique due to its specific ester linkage and the combination of functional groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
84006-63-3 |
|---|---|
Molecular Formula |
C18H26O5 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-hexanoyloxybutan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C18H26O5/c1-5-6-7-8-17(19)22-13(2)14(3)23-18(20)15-9-11-16(21-4)12-10-15/h9-14H,5-8H2,1-4H3 |
InChI Key |
VOOVQBNBWASLBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC(C)C(C)OC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



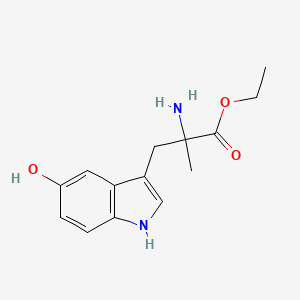
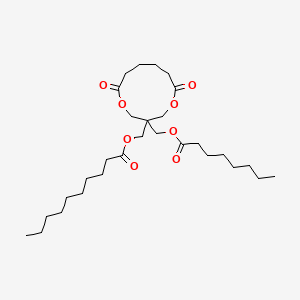
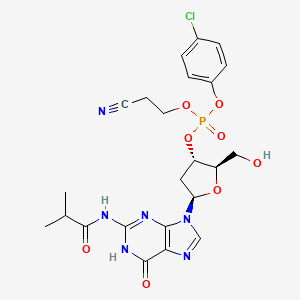
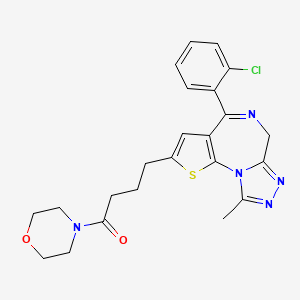

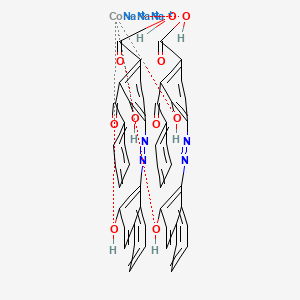

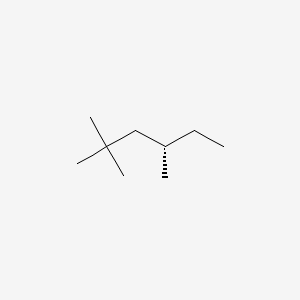

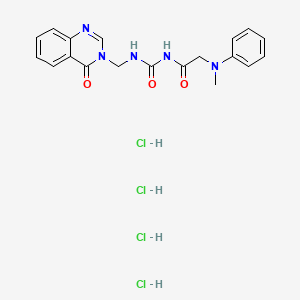
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)
